molecular formula C21H21NO3 B4020951 3-(furan-2-yl)-N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide

3-(furan-2-yl)-N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide

Cat. No.: B4020951
M. Wt: 335.4 g/mol
InChI Key: ATXONJCWKBKXOY-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide is an organic compound that belongs to the class of amides. It features a furan ring, a methoxy-substituted phenyl ring, and a methyl-substituted phenyl ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide can be achieved through a multi-step organic synthesis process. One possible route involves:

    Formation of the amide bond: This can be done by reacting an appropriate carboxylic acid derivative with an amine. For instance, the carboxylic acid derivative could be 3-(furan-2-yl)-3-(4-methylphenyl)propanoic acid, and the amine could be 4-methoxyaniline.

    Reaction conditions: The reaction typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially leading to ring-opening products.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation of the furan ring.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide group.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Products may include furan ring-opened aldehydes or carboxylic acids.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products would include nitro or halogen-substituted aromatic compounds.

Scientific Research Applications

3-(furan-2-yl)-N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigation as a potential drug candidate.

    Industry: Use in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide would depend on its specific biological activity. Generally, it could involve:

    Molecular targets: Binding to specific proteins or enzymes.

    Pathways involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(furan-2-yl)-N-phenylpropanamide: Lacks the methoxy and methyl substitutions.

    3-(furan-2-yl)-N-(4-methoxyphenyl)propanamide: Lacks the methyl substitution on the phenyl ring.

    3-(furan-2-yl)-N-(4-methylphenyl)propanamide: Lacks the methoxy substitution on the phenyl ring.

Uniqueness

The presence of both methoxy and methyl substitutions on the phenyl rings may confer unique chemical and biological properties to 3-(furan-2-yl)-N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide, potentially enhancing its activity or selectivity in certain applications.

Properties

IUPAC Name

3-(furan-2-yl)-N-(4-methoxyphenyl)-3-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-15-5-7-16(8-6-15)19(20-4-3-13-25-20)14-21(23)22-17-9-11-18(24-2)12-10-17/h3-13,19H,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXONJCWKBKXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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